molecular formula C30H56O6SSn B12711487 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate CAS No. 81034-75-5

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate

Cat. No.: B12711487
CAS No.: 81034-75-5
M. Wt: 663.5 g/mol
InChI Key: HFPYHAMWCNWPNN-LIIRSGIESA-L
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Description

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate is a complex organotin compound with the molecular formula C30H56O6SSn and a molecular weight of 663.537 g/mol . This compound is characterized by its unique structure, which includes a stannane (tin) center bonded to various organic groups. It is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate typically involves the reaction of dibutyltin oxide with this compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation and recrystallization to achieve high purity levels. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different organic groups attached to the tin center .

Scientific Research Applications

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The tin center plays a crucial role in these interactions, facilitating the formation of complexes with biomolecules. These interactions can modulate various biochemical pathways, leading to the

Properties

CAS No.

81034-75-5

Molecular Formula

C30H56O6SSn

Molecular Weight

663.5 g/mol

IUPAC Name

4-O-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4.C10H20O2S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;;

InChI Key

HFPYHAMWCNWPNN-LIIRSGIESA-L

Isomeric SMILES

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC

Origin of Product

United States

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